molecular formula C13H11NO4 B14279853 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- CAS No. 123391-66-2

2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-

Katalognummer: B14279853
CAS-Nummer: 123391-66-2
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: HACKHUKWNRZWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is a complex organic compound that features a furan ring with a carboxaldehyde group and a phenylamino carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- typically involves multiple steps. One common method includes the reaction of 2-furancarboxaldehyde with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 2-Furancarboxylic acid derivatives.

    Reduction: 2-Furancarbinol derivatives.

    Substitution: Various substituted phenylamino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furancarboxaldehyde, 5-methyl-: A simpler derivative with a methyl group instead of the phenylamino carbonyl group.

    2,5-Furandicarboxaldehyde: Contains two aldehyde groups on the furan ring, making it a dialdehyde.

Uniqueness

2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]- is unique due to the presence of the phenylamino carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

123391-66-2

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

(5-formylfuran-2-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C13H11NO4/c15-8-11-6-7-12(18-11)9-17-13(16)14-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)

InChI-Schlüssel

HACKHUKWNRZWQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.